

Illuminating the Nanoscale: Sulfo-Cy3 dUTP in Single-Molecule Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cy3 dUTP

Cat. No.: B15555755

[Get Quote](#)

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 dUTP is a fluorescently labeled deoxyuridine triphosphate analog that serves as a powerful tool for the site-specific labeling of DNA. Its bright and photostable orange-red fluorescence, coupled with its enzymatic incorporation into DNA, makes it an ideal candidate for a range of applications in single-molecule imaging. This document provides a detailed overview of the applications of **Sulfo-Cy3 dUTP**, with a focus on super-resolution microscopy techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy) and single-particle tracking, including DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography).

Sulfo-Cy3 is a water-soluble cyanine dye, and its dUTP conjugate can be efficiently incorporated into DNA by various DNA polymerases as a substitute for thymidine triphosphate (dTTP).[1] This enables the precise placement of fluorophores within a DNA molecule, which is a critical requirement for high-resolution imaging. The exceptional photophysical properties of Sulfo-Cy3, including its high extinction coefficient and good quantum yield, contribute to the high signal-to-noise ratio necessary for detecting single molecules.[2]

Key Applications

The primary application of **Sulfo-Cy3 dUTP** in the context of single-molecule imaging is the enzymatic labeling of DNA for subsequent visualization and tracking. This opens up possibilities for studying:

- DNA structure and organization: Visualizing the conformation and dynamics of DNA at the nanoscale.
- DNA-protein interactions: Tracking the binding and movement of proteins along a fluorescently labeled DNA strand.
- Super-resolution imaging of cellular structures: Using labeled DNA as a probe in techniques like Fluorescence In Situ Hybridization (FISH) to achieve super-resolution images of specific genomic loci.[\[3\]](#)[\[4\]](#)

Quantitative Data Presentation

The following table summarizes the key photophysical properties of Sulfo-Cy3 relevant to single-molecule imaging.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~550-555 nm	[5]
Emission Maximum (λ_{em})	~570 nm	[5]
Molar Extinction Coefficient	150,000 $\text{cm}^{-1} \text{M}^{-1}$	[5]
Recommended Laser Line	532 nm or 561 nm	
Suitability for dSTORM	Yes, with appropriate blinking buffer	[6] [7]

Experimental Protocols

Protocol 1: Enzymatic Labeling of DNA with Sulfo-Cy3 dUTP using Terminal Deoxynucleotidyl Transferase (TdT)

This protocol describes the 3'-end labeling of DNA oligonucleotides with **Sulfo-Cy3 dUTP** using Terminal deoxynucleotidyl Transferase (TdT).

Materials:

- DNA oligonucleotide with a free 3'-hydroxyl group
- **Sulfo-Cy3 dUTP**
- Terminal deoxynucleotidyl Transferase (TdT)
- TdT Reaction Buffer (5X)
- Nuclease-free water
- Purification column or method (e.g., ethanol precipitation, size-exclusion chromatography)

Procedure:

- Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents on ice:
 - DNA oligonucleotide (10 pmol)
 - 5X TdT Reaction Buffer (4 μ L)
 - **Sulfo-Cy3 dUTP** (1 μ L of 1 mM stock)
 - TdT (10-20 units)
 - Nuclease-free water to a final volume of 20 μ L
- Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 30-60 minutes.
- Termination: Stop the reaction by adding 2 μ L of 0.5 M EDTA.
- Purification: Purify the labeled DNA from unincorporated **Sulfo-Cy3 dUTP** using a suitable method. Ethanol precipitation is a common choice.

- **Quantification:** Determine the concentration and labeling efficiency of the purified Sulfo-Cy3 labeled DNA using a spectrophotometer. The labeling efficiency can be calculated from the absorbance at 260 nm (for DNA) and 550 nm (for Sulfo-Cy3).

Protocol 2: dSTORM Imaging of Sulfo-Cy3 Labeled DNA

This protocol provides a general guideline for performing dSTORM imaging on DNA molecules labeled with Sulfo-Cy3. The key to dSTORM is inducing the fluorophore to "blink" between a fluorescent "on" state and a dark "off" state. This is achieved using a specific imaging buffer.

Materials:

- Sulfo-Cy3 labeled DNA immobilized on a microscope coverslip
- dSTORM imaging buffer (blinking buffer)
- Super-resolution microscope equipped for dSTORM

dSTORM Imaging Buffer (Blinking Buffer) for Cy3:

A common approach for inducing blinking in Cy3 is to use a buffer containing a reducing agent and an oxygen scavenger system. Several formulations exist, and optimization may be required. One such buffer system is based on Vectashield with additives.[\[6\]](#)[\[8\]](#)

Example Blinking Buffer Composition:[\[6\]](#)

- 40% Vectashield
- 1% (w/v) n-propyl gallate (NPG)
- 20 mM 1,4-diazabicyclo[2.2.2]octane (DABCO)
- TRIS-Glycerol buffer (pH 8.0) to 100%

Procedure:

- **Sample Preparation:** Immobilize the Sulfo-Cy3 labeled DNA onto a clean microscope coverslip. This can be achieved through various surface chemistry techniques, such as

biotin-streptavidin interactions.

- Microscope Setup:
 - Use a super-resolution microscope with TIRF (Total Internal Reflection Fluorescence) or HILO (Highly Inclined and Laminated Optical sheet) illumination to minimize background fluorescence.
 - Select the appropriate laser for exciting Sulfo-Cy3 (e.g., 561 nm).
- Image Acquisition:
 - Replace the storage buffer with the freshly prepared dSTORM imaging buffer.
 - Illuminate the sample with high laser power to induce the blinking of the Sulfo-Cy3 fluorophores.
 - Acquire a long series of images (typically 10,000 to 50,000 frames) with a short exposure time (e.g., 10-50 ms).
- Image Reconstruction:
 - Process the acquired image series using a localization software (e.g., ThunderSTORM, rapidSTORM) to identify the precise coordinates of each blinking event.
 - Reconstruct the final super-resolution image from the localized coordinates.

Protocol 3: Single-Particle Tracking using DNA-PAINT

DNA-PAINT is a powerful technique that achieves super-resolution imaging and single-particle tracking through the transient binding of a fluorescently labeled "imager" strand to a complementary "docking" strand attached to the target molecule.^{[9][10]} This protocol outlines the general steps for using this technique with a Cy3-labeled imager strand.

Materials:

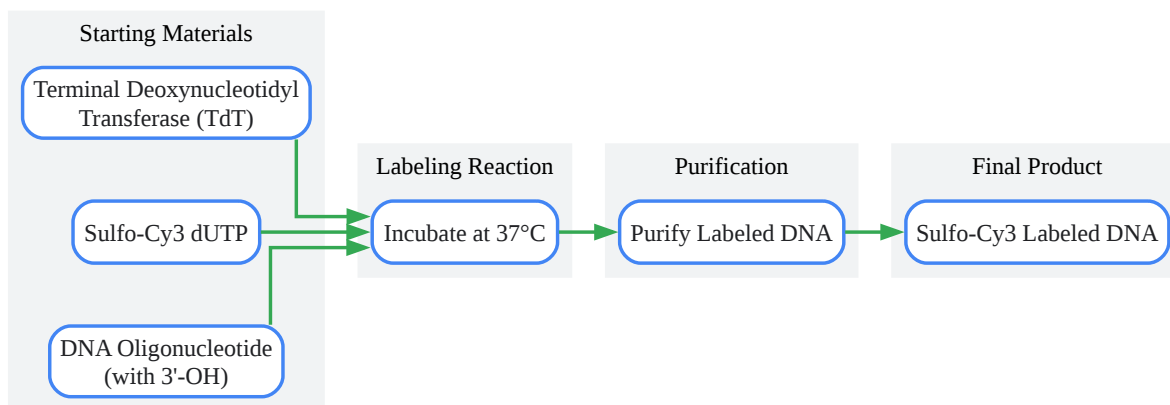
- Target molecule (e.g., a protein) labeled with a single-stranded DNA "docking" strand.

- Cy3-labeled "imager" DNA strand (complementary to the docking strand).
- DNA-PAINT imaging buffer (typically a saline buffer like PBS or Tris-based buffer).
- TIRF microscope.

Procedure:

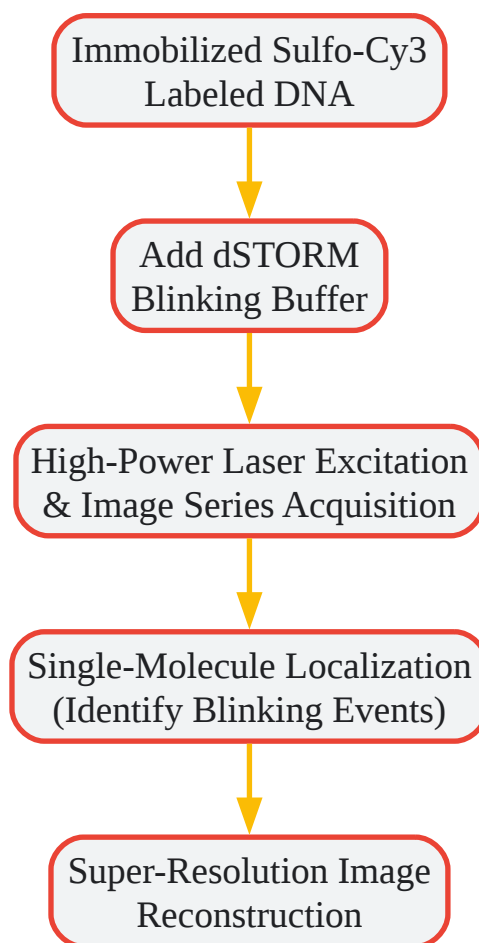
- Sample Preparation:
 - Immobilize the target molecule labeled with the docking strand on a microscope coverslip.
 - Wash the sample to remove any unbound molecules.
- Imaging Setup:
 - Add the DNA-PAINT imaging buffer containing a low concentration (typically 0.1-10 nM) of the Cy3-labeled imager strand to the sample.
 - Use a TIRF microscope to illuminate the sample with the appropriate laser for Cy3 excitation (e.g., 561 nm).
- Data Acquisition:
 - Acquire a time-lapse series of images. The transient binding of the imager strand to the docking strand will appear as diffraction-limited fluorescent spots that "blink" on and off.
 - Track the movement of these spots over time to determine the trajectory of the target molecule.
- Data Analysis:
 - Use single-particle tracking software to analyze the acquired image series and reconstruct the trajectories of the individual molecules.

Visualizations



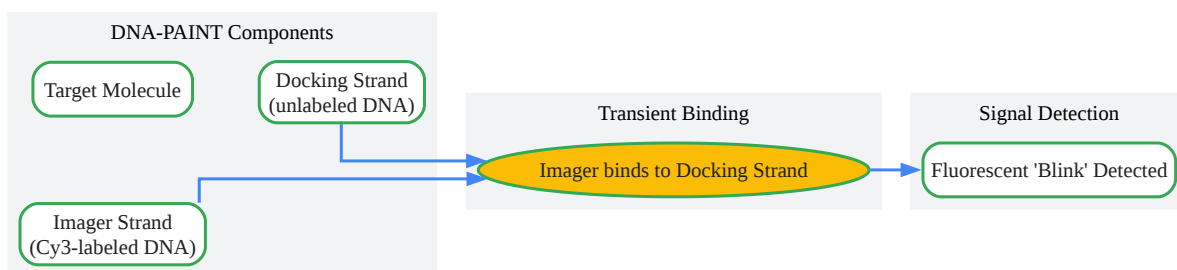
[Click to download full resolution via product page](#)

Caption: Workflow for enzymatic labeling of DNA with **Sulfo-Cy3 dUTP**.



[Click to download full resolution via product page](#)

Caption: The experimental workflow for dSTORM imaging.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyanine dye dUTP analogs for enzymatic labeling of DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Simple buffers for 3D STORM microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Super-resolution microscopy with DNA-PAINT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microscopist.co.uk [microscopist.co.uk]
- To cite this document: BenchChem. [Illuminating the Nanoscale: Sulfo-Cy3 dUTP in Single-Molecule Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555755#applications-of-sulfo-cy3-dutp-in-single-molecule-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com